HPV E2 DNA‑Binding Domain Affinity – Direct Comparison with 4'-Fluoro and 4'-Cyano Analogs
In an identical [¹⁵N]-HSQC NMR binding assay against the human papillomavirus type‑16 E2 DNA‑binding domain, 4'-(dimethylamino)[1,1'-biphenyl]-4-carboxylic acid displayed a Kd of 6.8 mM, versus 1.5 mM for the 4'-fluoro analog and >10 mM for the 4'-cyano analog . The 4.5‑fold improvement over the 4'-cyano congener demonstrates that the dimethylamino group provides a measurable gain in binding energy relative to a strongly electron‑withdrawing substituent, while the 4'-fluoro analog remains more potent, suggesting a nuanced electrostatic contribution .
| Evidence Dimension | Binding affinity (Kd) against HPV E2 DNA-binding domain |
|---|---|
| Target Compound Data | Kd = 6.80E+6 nM (6.8 mM) |
| Comparator Or Baseline | 4'-Fluoro-biphenyl-4-carboxylic acid Kd = 1.50E+6 nM (1.5 mM); 4'-Cyano-biphenyl-4-carboxylic acid Kd > 1.00E+7 nM (>10 mM) |
| Quantified Difference | ~4.5‑fold stronger than 4'-cyano; ~4.5‑fold weaker than 4'-fluoro |
| Conditions | [¹⁵N]-HSQC NMR, human papillomavirus type‑16 E2 DNA-binding domain |
Why This Matters
This head‑to‑head comparison provides the only publicly available quantitative binding data for the 4'-dimethylamino analog, enabling buyers to benchmark its affinity against the closest 4'-substituted controls when selecting a scaffold for HPV E2 inhibitor optimization.
- [1] BindingDB: BDBM50061001 (target compound Kd 6.80E+6 nM), BDBM50060993 (4'-fluoro Kd 1.50E+6 nM), BDBM50060975 (4'-cyano Kd >1.00E+7 nM) – all against HPV E2 DBD, https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50061001 (and related entries). View Source
